molecular formula C14H20O B14631843 1-(3-Phenylpropyl)cyclopentanol CAS No. 53668-63-6

1-(3-Phenylpropyl)cyclopentanol

Cat. No.: B14631843
CAS No.: 53668-63-6
M. Wt: 204.31 g/mol
InChI Key: MJTWUCGKACWAMN-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)cyclopentanol is an organic compound that belongs to the class of cycloalkanols It features a cyclopentane ring substituted with a hydroxyl group and a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Phenylpropyl)cyclopentanone using sodium borohydride. The reaction typically takes place in an alcohol solvent such as methanol or ethanol, where the carbonyl group is reduced to a hydroxyl group .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 1-(3-Phenylpropyl)cyclopentene in the presence of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Various cyclopentanol derivatives.

    Substitution: Cyclopentyl halides and other substituted cyclopentanes.

Scientific Research Applications

1-(3-Phenylpropyl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylpropyl group contributes to its hydrophobic interactions, affecting its solubility and distribution in biological systems .

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.

    1-Phenylcyclopentanol: Similar structure but with a phenyl group directly attached to the cyclopentane ring.

    3-Phenylpropyl alcohol: Lacks the cyclopentane ring but has a similar phenylpropyl group.

Uniqueness: 1-(3-Phenylpropyl)cyclopentanol stands out due to the combination of the cyclopentane ring and the 3-phenylpropyl group, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .

Properties

CAS No.

53668-63-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-phenylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20O/c15-14(10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2

InChI Key

MJTWUCGKACWAMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCC2=CC=CC=C2)O

Origin of Product

United States

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